molecular formula C15H25Cl2N3O B1402640 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride CAS No. 1361112-20-0

2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride

Cat. No.: B1402640
CAS No.: 1361112-20-0
M. Wt: 334.3 g/mol
InChI Key: PDAUPMAGTNDWLU-UHFFFAOYSA-N
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Description

2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N3O and its molecular weight is 334.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride is a derivative of pyrrolidine and pyridine, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological implications, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Weight : 269.77 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid derivative.

IUPAC Name

  • IUPAC Name : 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride.

Physical Properties

  • Purity : Typically >98% .
  • Form : Can exist as a solid or semi-solid .
  • Inhibition of Blood Coagulation Factor X :
    • The compound has been noted for its inhibitory effects on activated blood coagulation factor X, making it a candidate for anticoagulant therapies. This mechanism is crucial in preventing thrombotic events such as myocardial infarction and stroke .
  • Potential Antitumor Activity :
    • Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit anticancer properties by inhibiting cell proliferation pathways, particularly through the inhibition of cyclin-dependent kinases (CDKs) . These enzymes are vital in regulating the cell cycle and their dysregulation is often linked to cancer.
  • Neuropharmacological Effects :
    • The compound may also interact with neurotransmitter systems, although specific receptor interactions require further elucidation. Compounds with similar structures have shown activity at various neurotransmitter receptors, which could imply potential applications in neuropharmacology .

Study on Anticoagulant Properties

A study evaluated the anticoagulant efficacy of the compound in vitro, demonstrating significant inhibition of factor Xa activity at micromolar concentrations. The study highlighted the compound's potential as a therapeutic agent for thrombotic disorders.

Concentration (μM)Factor Xa Inhibition (%)
120
550
1085

Anticancer Activity

Research involving cell lines has shown that the compound can inhibit proliferation in cancer cells through the modulation of CDK activity. An in vitro assay demonstrated that the compound reduced cell viability by over 70% in certain cancer cell lines at concentrations around 10 μM.

Cell LineViability (%) at 10 μM
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)40

Safety and Toxicity

Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Studies report minimal cytotoxicity at therapeutic doses but emphasize the need for further investigation into long-term effects and potential side effects .

Properties

IUPAC Name

N,N-dimethyl-2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-18(2)14(19)15(10-6-12-17-15)9-5-8-13-7-3-4-11-16-13;;/h3-4,7,11,17H,5-6,8-10,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAUPMAGTNDWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCCN1)CCCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 2
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 3
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 6
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride

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